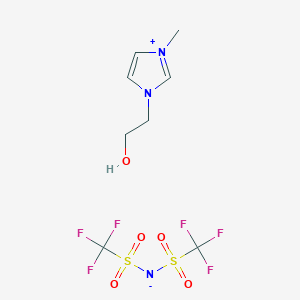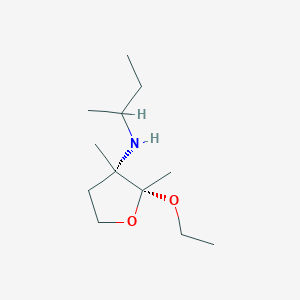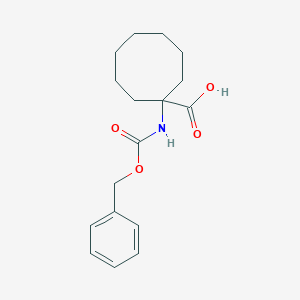![molecular formula C8H7NO2 B063617 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one CAS No. 184827-12-1](/img/structure/B63617.png)
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one, also known as CP-55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the endocannabinoid system, which is involved in a variety of physiological processes, including pain, mood, appetite, and memory.
Wirkmechanismus
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one acts as a potent agonist at both CB1 and CB2 receptors, which are G protein-coupled receptors. When 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects can include the release of neurotransmitters, the inhibition of pain signals, and the modulation of immune responses.
Biochemical and Physiological Effects:
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, which are involved in pain signaling and anxiety. It has also been shown to reduce inflammation and modulate immune responses. Additionally, 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been shown to have effects on memory and learning, although the exact mechanisms of these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or receptors. However, one limitation of using 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one is its potential for toxicity at high doses. Additionally, its effects on memory and learning may make it difficult to interpret results in studies that involve these processes.
Zukünftige Richtungen
There are several future directions for research involving 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other conditions. Additionally, there is ongoing research into the mechanisms of action of 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one and other cannabinoids, which may lead to a better understanding of the endocannabinoid system and its role in physiological processes. Finally, there is interest in developing new methods for synthesizing 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one and other cannabinoids, which may lead to more efficient and cost-effective production methods.
Synthesemethoden
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with 1-chlorocyclopentene, followed by cyclization and oxidation. Other methods involve the reaction of 4-chlorobenzyl chloride with cyclopentanone, followed by cyclization and dechlorination.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been used extensively in scientific research to study the endocannabinoid system. It has been shown to bind to both CB1 and CB2 receptors, which are found throughout the body and are involved in a variety of physiological processes. 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and memory, among other things.
Eigenschaften
IUPAC Name |
5-hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4,7,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIRKMGDYSGVBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224269 |
Source


|
| Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184827-12-1 |
Source


|
| Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184827-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
